molecular formula C7H6N2 B8573553 4-Isocyanoaniline

4-Isocyanoaniline

Cat. No. B8573553
M. Wt: 118.14 g/mol
InChI Key: CBJLBXCGJVTODE-UHFFFAOYSA-N
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Patent
US04372893

Procedure details

Under nitrogen, 11.6 g (12.8 mmol) lithium-cobalt (I) phthalocyanine x 4.5 THF and 296 mg (2 mmol) p-nitro-phenyl isonitrile are agitated in 65 ml methanol for 72 hours at 20° C. The green reaction mixture is mixed with 5 ml water; CO2 and air are passed in for 5 min., and the blue precipitate is centrifuged which is washed with ethanol. The centrifugate collected is concentrated and the residue separated into ether and water. Concentration of the ether phase, dried with sodium sulfate, produces 180 mg (76%) p-aminophenylisonitrile.
[Compound]
Name
lithium-cobalt (I) phthalocyanine
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1COCC1.[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]#[C-:16])=[CH:11][CH:10]=1)([O-])=O.O.C(=O)=O>CO>[NH2:6][C:9]1[CH:14]=[CH:13][C:12]([N+:15]#[C-:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
lithium-cobalt (I) phthalocyanine
Quantity
11.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
296 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)[N+]#[C-]
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are passed in for 5 min.
Duration
5 min
WASH
Type
WASH
Details
is washed with ethanol
CUSTOM
Type
CUSTOM
Details
The centrifugate collected
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
the residue separated into ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Concentration of the ether phase, dried with sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)[N+]#[C-]
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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